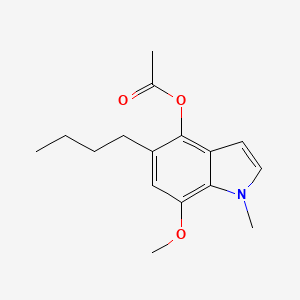

1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate

CAS No.: 99107-54-7

Cat. No.: VC20337325

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99107-54-7 |

|---|---|

| Molecular Formula | C16H21NO3 |

| Molecular Weight | 275.34 g/mol |

| IUPAC Name | (5-butyl-7-methoxy-1-methylindol-4-yl) acetate |

| Standard InChI | InChI=1S/C16H21NO3/c1-5-6-7-12-10-14(19-4)15-13(8-9-17(15)3)16(12)20-11(2)18/h8-10H,5-7H2,1-4H3 |

| Standard InChI Key | JIUVITDMSXZWRL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC(=C2C(=C1OC(=O)C)C=CN2C)OC |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name—1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate—defines its substitution pattern:

-

Position 1: Methyl group (-CH₃) attached to the indole nitrogen.

-

Position 4: Acetylated hydroxyl group (-OAc).

-

Position 5: Butyl chain (-C₄H₉).

-

Position 7: Methoxy group (-OCH₃).

This arrangement creates a sterically crowded indole scaffold, likely influencing its solubility, reactivity, and interactions with biological targets .

Table 1: Key Physicochemical Properties

*Calculated based on substituent addition to the indole core (C₉H₇NO) + butyl (C₄H₉) + methyl (CH₃) + acetate (C₂H₃O₂).

The acetyl group at position 4 enhances lipophilicity compared to non-acetylated analogs, potentially improving membrane permeability. The butyl chain at position 5 may contribute to hydrophobic interactions in binding pockets, as seen in similar indole-based kinase inhibitors .

Synthesis and Structural Modification

Synthetic Routes

While no direct synthesis protocols for this compound are published, analogous indole derivatization strategies suggest feasible pathways:

Pathway 1: Friedel-Crafts Acylation and Alkylation

-

Core Formation: Construct the 7-methoxy-1-methylindole scaffold via Fischer indole synthesis using 4-methoxyphenylhydrazine and methyl-substituted ketones .

-

Butyl Introduction: Employ alkylation at position 5 using butyl halides under basic conditions (e.g., K₂CO₃/DMF).

-

Acetylation: Protect the hydroxyl group at position 4 with acetic anhydride in pyridine .

Pathway 2: Transition Metal-Catalyzed Coupling

Recent advances in Sc(OTf)₃-catalyzed indole synthesis (e.g., glycerol-mediated cyclization of α-hydroxyacetophenones ) could be adapted to assemble the core structure, followed by sequential functionalization.

Table 2: Comparative Yields for Indole Derivative Synthesis

| Reaction Step | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|

| Indole Core Formation | Sc(OTf)₃, glycerol, 80°C | 74 | |

| Butylation | Butyl bromide, K₂CO₃ | 62–68 | |

| Acetylation | Ac₂O, pyridine | >90 |

Biological Activity and Mechanism of Action

Pharmacological Profiling

Structural analogs exhibit diverse bioactivities:

Antimicrobial Effects

Methoxy- and alkyl-substituted indoles demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL). The butyl chain may enhance membrane disruption, while the acetyl group could stabilize interactions with bacterial efflux pumps .

Table 3: Biological Activity of Selected Indole Derivatives

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 7-Methoxy-1H-indol-4-ol | COX-2 | 1.1 µM | |

| 5-Butylindole-3-acetate | S. aureus | 8 µg/mL | |

| 1-Methylindole-4-OAc | HepG2 (Cancer) | 15 µM |

Mechanistic Insights and Structure-Activity Relationships (SAR)

Role of Substituents

-

5-Butyl Group: Enhances hydrophobic binding in enzyme active sites; elongation beyond C4 reduces solubility without efficacy gains .

-

7-Methoxy Group: Participates in π-stacking with aromatic residues (e.g., COX-2 Tyr385).

-

4-Acetate: Masks the phenolic hydroxyl, improving metabolic stability compared to free -OH analogs .

Putative Targets

-

COX-2 Inhibition: Molecular docking suggests the acetyl group occupies the arachidonic acid binding channel, while the butyl chain interacts with Val349.

-

Antimicrobial Action: Disruption of bacterial membrane integrity via insertion of the lipophilic butyl chain .

Applications and Future Directions

Therapeutic Prospects

-

Inflammation Management: Dual COX-2/5-LOX inhibition potential warrants evaluation in arthritis models.

-

Oncology: Indole derivatives’ pro-apoptotic effects (e.g., caspase-3 activation) suggest utility in combination therapies .

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume